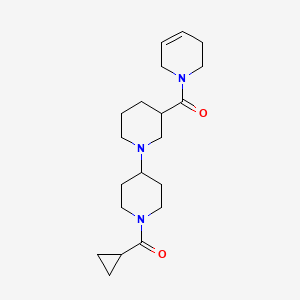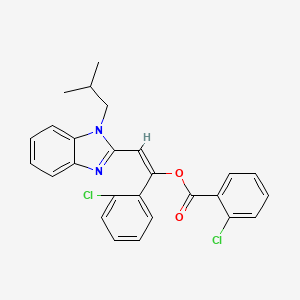![molecular formula C16H16N2O5S B5413090 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5413090.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a chemical compound that is used in scientific research as a selective antagonist of AMPA and kainate receptors. It is a synthetic compound that was first synthesized in 1986 by John A. Kemp and his colleagues. DNQX has been used extensively in research to study the mechanisms of excitatory neurotransmission in the central nervous system.
Mécanisme D'action
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for these receptors. By blocking the activation of these receptors, this compound inhibits excitatory neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a process that is thought to be involved in learning and memory. This compound has also been shown to block the induction of long-term depression (LTD), which is a process that is thought to be involved in the weakening of synaptic connections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its selectivity for AMPA and kainate receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is that it is not selective for all subtypes of AMPA and kainate receptors. This can make it difficult to study the specific effects of blocking individual receptor subtypes.
Orientations Futures
There are several future directions for research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the role of AMPA and kainate receptors in the development and progression of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective antagonists for individual subtypes of AMPA and kainate receptors. This could allow for more precise manipulation of these receptors in lab experiments and potentially lead to the development of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 3,4-dimethoxybenzene-1-sulfonyl chloride with 3,4-dihydroquinoxalin-2-one in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Applications De Recherche Scientifique
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a selective antagonist of AMPA and kainate receptors, which are involved in the regulation of synaptic transmission and plasticity. This compound has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-14-8-7-11(9-15(14)23-2)24(20,21)18-10-16(19)17-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJXEIMGKMAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(butylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5413030.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5413032.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5413039.png)
![4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5413040.png)

![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)

![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![3-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5413102.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5413109.png)
![1-butyl-4-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5413112.png)